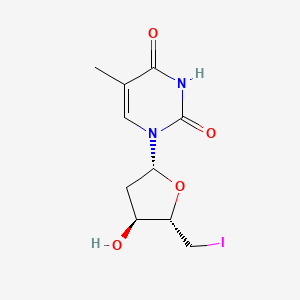

5'-Iodo-5'-deoxythymidine

Description

Contextualization within Pyrimidine (B1678525) Nucleoside Analogs in Biomedical Research

Pyrimidine nucleoside analogs are a class of compounds that mimic natural pyrimidines (cytosine, thymine (B56734), uracil) and are widely investigated in biomedical research for their therapeutic potential. These analogs can interfere with various cellular processes, most notably the synthesis of nucleic acids. By acting as antimetabolites, they can inhibit enzymes essential for DNA and RNA synthesis or can be incorporated into growing nucleic acid chains, leading to chain termination or altered function. nih.gov This mechanism is the basis for the use of many nucleoside analogs as antiviral and anticancer agents.

Halogenated pyrimidine nucleosides, such as 5-Iodo-2'-deoxyuridine (IdUrd), have been studied for their ability to act as radiosensitizers and tools for monitoring DNA synthesis. mpbio.comsnmjournals.orgcapes.gov.br These compounds can be incorporated into DNA in place of thymidine (B127349), and their effects are often studied in the context of cancer therapy and cell proliferation assays. snmjournals.orgcdnsciencepub.com 5'-Iodo-5'-deoxythymidine fits within this context as a key precursor for creating novel nucleoside analogs. oup.com While it is not typically used directly as a therapeutic agent, its role as a starting material is critical for the development of new research tools and potential drugs. For instance, it is used in the synthesis of compounds like 5'-amino-5'-deoxythymidine (B1215968), which has been studied for its ability to modulate the metabolism of other nucleoside analogs like IdUrd. asm.org The modification at the 5'-position of the sugar moiety is a common strategy to create derivatives with specific biological activities or chemical handles for further modification. nih.gov

Role as a Modified Deoxyribonucleoside in Nucleic Acid Science

In the field of nucleic acid science, this compound serves as a versatile modified deoxyribonucleoside, primarily functioning as a stable and reactive chemical intermediate. Its key application is in the synthesis of oligonucleotides with a specific modification at the 5'-terminus. oup.comnih.gov

The compound is used to prepare the corresponding phosphoramidite, 5'-Iodo-2'-deoxythymidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (5'-I-dT-CE Phosphoramidite), which can be used in automated solid-phase DNA synthesis. glenresearch.com This allows for the precise placement of a 5'-iodo-deoxythymidine residue at the 5' end of a synthetic DNA strand. The 5'-iodo group is a key functional handle; it is stable under the standard conditions of oligonucleotide synthesis and deprotection, yet it can serve as a reactive site for subsequent chemical transformations. nih.gov

Key research applications stemming from this role include:

Nonenzymatic Ligation: Oligonucleotides containing a 5'-iodo group can react with another oligonucleotide that has a 3'-phosphorothioate group. This reaction forms a stable phosphodiester linkage, effectively "ligating" or joining the two DNA strands without the need for enzymes. This method is valuable for constructing large, synthetic DNA molecules and for incorporating non-natural modifications. nih.gov

Synthesis of Labeled Probes: The 5'-iodo group can be quantitatively converted into other functional groups, such as a 5'-azide. glenresearch.com This azide (B81097) group can then be used in "click chemistry" reactions to attach various labels, such as fluorophores or biotin, to the DNA strand. nih.gov

Precursor for Thiol-Modified Oligonucleotides: this compound is the starting material for the synthesis of 5'-(S-triphenylmethyl)mercapto-5'-deoxythymidine phosphoramidite. This reagent is used to create oligonucleotides with a protected thiol (mercapto) group at the 5'-terminus. Once deprotected, the free thiol can be coupled to a wide variety of molecules, including fluorescent labels and heavy metals for use in automated DNA sequencing and X-ray crystallography studies. oup.com

Through these applications, this compound plays a fundamental role as a building block in nucleic acid chemistry, enabling the creation of custom DNA molecules with tailored properties for advanced research and diagnostic purposes.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQXAJKTJWCXEC-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CI)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CI)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Modifications of 5 Iodo 5 Deoxythymidine

Stereoselective Synthesis of 5'-Iodo-5'-deoxythymidine and Related Analogs

The precise three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is paramount to its biological activity. Consequently, the stereoselective synthesis of this compound, ensuring the desired configuration at the chiral centers of the sugar moiety, is of utmost importance.

Utilizing Phosphonium (B103445) Iodides for Selective Iodination

A highly effective method for the direct and selective conversion of the primary 5'-hydroxyl group of thymidine (B127349) to an iodo group involves the use of phosphonium iodides, particularly methyltriphenoxyphosphonium iodide (MTPI). smolecule.comacs.org This reagent facilitates a rapid and clean iodination reaction, typically carried out in a solvent like dimethylformamide (DMF). acs.org The reaction proceeds with high selectivity for the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group, a critical aspect for preserving the natural structure of the nucleoside. smolecule.comacs.org The use of MTPI offers a significant advantage over other iodinating agents due to its mild reaction conditions and high yields. smolecule.com

The mechanism of this transformation involves the formation of an alkoxyphosphonium intermediate, which is then susceptible to nucleophilic attack by the iodide ion. smolecule.com This SN2 reaction results in the displacement of the phosphine (B1218219) oxide and the formation of the desired this compound with an inversion of configuration at the 5'-carbon.

Strategies for Specific Positional Modifications on the Sugar Moiety

One common strategy involves the use of protecting groups to selectively block certain hydroxyl groups while others are modified. For example, to modify the 3'-position, the 5'-hydroxyl group can be protected with a suitable group, such as a silyl (B83357) ether, allowing for selective reactions at the 3'-position. rsc.org Subsequent removal of the protecting group yields the desired 3'-modified nucleoside.

Furthermore, intramolecular cyclization reactions can be employed to introduce conformational constraints and create novel bicyclic or carbocyclic nucleoside analogs. nih.gov These modifications can lock the sugar into a specific pucker, which can be advantageous for certain therapeutic applications.

Protecting Group Chemistry in Nucleoside Synthesis

Protecting group chemistry is an indispensable tool in the multi-step synthesis of modified nucleosides like this compound. umich.eduunivpancasila.ac.id The judicious choice and application of protecting groups are essential to prevent unwanted side reactions and to direct the chemical transformations to the desired positions.

For the synthesis of this compound, it is often necessary to protect the 3'-hydroxyl group to avoid its reaction with the iodinating agent. Common protecting groups for the 3'-hydroxyl include acid-labile groups like the trityl (Tr) and its derivatives (e.g., monomethoxytrityl (MMTr) and dimethoxytrityl (DMTr)), and base-labile groups like acyl esters (e.g., benzoyl). umich.edu Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are also widely used due to their stability under various reaction conditions and their selective removal with fluoride (B91410) ions. cdnsciencepub.com

Derivatization Strategies for Enhanced Functionality

This compound serves as a versatile precursor for the introduction of a wide range of functional groups at the 5'-position, leading to derivatives with enhanced properties and novel applications.

Synthesis of 5'-(S-Triphenylmethyl)mercapto-5'-deoxythymidine Derivatives

A key derivatization of this compound is its conversion to 5'-(S-triphenylmethyl)mercapto-5'-deoxythymidine. oup.comoup.com This is typically achieved through a nucleophilic substitution reaction where the iodo group is displaced by the sodium salt of triphenylmethylmercaptan in a solvent like DMF. oup.com The resulting S-trityl protected mercapto derivative is a crucial building block for the synthesis of oligonucleotides containing a 5'-thiol group. oup.comoup.com

The triphenylmethyl (trityl) group serves as a lipophilic protecting group for the thiol, facilitating purification by reversed-phase high-performance liquid chromatography (HPLC). oup.com The S-trityl group can be readily cleaved using silver or mercuric ions to expose the free thiol moiety, which can then be coupled to a variety of reporter groups, such as fluorophores or biotin, for various biological applications. oup.com

| Reactant | Reagent | Product | Solvent | Yield | Reference |

| This compound | Sodium salt of triphenylmethylmercaptan | 5'-(S-Triphenylmethyl)mercapto-5'-deoxythymidine | N,N-dimethylformamide (DMF) | 79% | oup.com |

| 5'-O-Tosylthymidine | Sodium tritylthiolate | 5'-(S-Trityl)mercapto-5'-deoxythymidine | Ethanol/Water | 56% | oup.com |

Introduction of Other Halogenated or Alkylated Moieties

The reactivity of the 5'-iodo group in this compound makes it an excellent leaving group for the introduction of other functionalities via nucleophilic substitution reactions. This allows for the synthesis of a diverse library of 5'-substituted thymidine analogs.

For instance, reaction with other halide ions (e.g., fluoride, bromide, chloride) can lead to the corresponding 5'-halogenated derivatives. researchgate.net Furthermore, reaction with various carbon, nitrogen, or oxygen nucleophiles can introduce a wide range of alkyl, amino, or ether linkages at the 5'-position. acs.orgacs.org These modifications can profoundly influence the biological activity of the resulting nucleoside analogs. For example, the introduction of a 5'-azido group, which can be subsequently reduced to a 5'-amino group, provides a handle for further functionalization. oup.com

The synthesis of these derivatives often requires careful optimization of reaction conditions to achieve high yields and selectivity. The choice of solvent, temperature, and the nature of the nucleophile all play a crucial role in the outcome of the reaction.

| Starting Material | Reagent | Product | Key Transformation | Reference |

| Thymidine | Methyltriphenoxyphosphonium iodide | This compound | 5'-Hydroxyl to 5'-Iodo | oup.com |

| This compound | Sodium azide (B81097) | 5'-Azido-5'-deoxythymidine | 5'-Iodo to 5'-Azido | oup.com |

| 5'-Azido-5'-deoxythymidine | Raney-nickel/H₂ | 5'-Amino-5'-deoxythymidine (B1215968) | 5'-Azido to 5'-Amino | oup.com |

Creation of Bicyclic Nucleoside Subunits

The transformation of this compound and its derivatives into bicyclic nucleoside subunits represents a significant area of synthetic chemistry, driven by the unique conformational constraints and potential biological activities of these rigid structures. The introduction of a second ring system, by forming a covalent bridge between different parts of the nucleoside scaffold, locks the furanose sugar into a specific pucker and restricts the orientation of the nucleobase. This structural rigidity is a key feature in the design of novel therapeutic agents and molecular probes. Methodologies for creating these bicyclic systems often leverage the reactivity of the 5'-position, either directly through the displacement of the iodide or after its conversion into another functional group, to facilitate intramolecular cyclization.

One prominent strategy involves the formation of a bridge between the sugar moiety and the thymine (B56734) base. For instance, intramolecular cyclization can occur between the C-5' of the sugar and the N-3 or C-6 position of the pyrimidine (B1678525) ring. These reactions lead to the formation of novel heterocyclic systems fused to the original nucleoside structure.

Another approach focuses on creating a bridge between two atoms within the sugar ring itself, such as the C-2' and C-4' positions, leading to structures known as Locked Nucleic Acids (LNA). While not always starting directly from the 5'-iodo derivative, the synthetic principles are relevant to advanced modifications of the thymidine scaffold. google.com

The synthesis of bicyclic thymidine derivatives has been particularly explored in the development of inhibitors for specific enzymes, such as thymidylate kinase from Mycobacterium tuberculosis (TMPKmt). nih.govmdpi.com These constrained analogues can offer enhanced binding affinity and selectivity compared to their more flexible acyclic counterparts.

A key synthetic transformation for creating bicyclic structures is intramolecular cyclization. This can be achieved through various chemical reactions, including nucleophilic substitution, where an internal nucleophile attacks the carbon bearing the iodo group (or a derivative), or through radical cyclization, where the carbon-iodine bond is homolytically cleaved to generate a C-5' radical that subsequently attacks another part of the molecule. nih.gov For example, the synthesis of C5-substituted O6,5'-cyclouridines, which are bicyclic, has been accomplished starting from 5-iodo precursors. researchgate.net

The following table summarizes selected research findings on the synthesis of bicyclic nucleosides derived from thymidine analogues.

| Starting Material Precursor | Cyclization Strategy | Bicyclic Product | Key Findings & Yields | Reference(s) |

| Thymidine | Intramolecular cyclization via monotosylation and base-induced ring closure | 2'-O,4'-C-methylene bicyclonucleoside (LNA) | A multi-step synthesis starting from thymidine, involving the formation of a 4'-C-acetoxymethyl nucleoside intermediate, which is then cyclized. | google.com |

| Thymidine Derivatives | Intramolecular N-cyclization | 1-[3-aminomethyl-3,5-dideoxy-2-O,6-N-(thiocarbonyl)-β-D-ribofuranosyl]thymine | A series of bicyclic thymidine derivatives were synthesized and evaluated as inhibitors of Mycobacterium tuberculosis thymidylate kinase (TMPKmt). This compound was the most potent inhibitor in the series. | nih.gov |

| 5-Iodo-2'-deoxyuridine | Sonogashira coupling followed by intramolecular cyclization | Bicyclic furanopyrimidine derivatives | Treatment of 5-alkynyl-2'-deoxyuridine derivatives with CuI and Et3N/MeOH at reflux conditions afforded the bicyclic products. | fiu.edu |

| Uridine (B1682114) Derivatives | Intramolecular Michael Addition | 5'O-C6 Cyclonucleoside | The O-cyclonucleoside was isolated in low yields (4%) under acidic conditions, with its formation being dependent on a transient ketal exchange. acs.org | acs.org |

The research into these bicyclic structures is crucial for developing new classes of nucleoside analogues. For example, bicyclic thymidine derivatives have been identified as effective and selective inhibitors of TMPK from M. tuberculosis. mdpi.com The constrained conformation of these molecules allows them to fit specifically into the enzyme's active site. Similarly, the development of fluorescent bicyclic thymidine analogues, which can be incorporated into DNA, provides powerful tools for studying nucleic acid structure and dynamics. d-nb.info These examples underscore the importance of synthetic routes from precursors like this compound to complex bicyclic systems.

Molecular and Cellular Mechanisms of Action of 5 Iodo 5 Deoxythymidine

Enzymatic Phosphorylation and Activation Pathways

The biological activity of 5'-Iodo-5'-deoxythymidine, like many nucleoside analogs, is contingent upon its conversion to phosphorylated metabolites. This activation is a critical step that is often selectively catalyzed in virus-infected cells, forming the basis of its therapeutic potential.

Interaction with Cellular Thymidine (B127349) Kinases (TK1, TK2) and Thymidylate Kinase

The primary cellular enzymes responsible for the salvage pathway of thymidine phosphorylation are the cytosolic thymidine kinase 1 (TK1) and the mitochondrial thymidine kinase 2 (TK2). slu.sewikipedia.org TK1 is a cell cycle-dependent enzyme, while TK2 is constitutively expressed and is crucial for mitochondrial DNA synthesis. slu.se

Generally, cellular thymidine kinases exhibit a higher degree of substrate specificity compared to their viral counterparts. wikipedia.org Studies on closely related 5'-modified thymidine analogs provide insight into the likely interaction of this compound with these enzymes. For instance, 5'-amino-5'-deoxythymidine (B1215968) (5'-AdThd), where the 5'-hydroxyl group is replaced by an amino group, was found to be a poor substrate for a mixture of nonviral thymidine kinase and thymidylate kinase derived from uninfected Vero cells. nih.gov This suggests that modifications at the 5'-position of the deoxyribose sugar can significantly hinder recognition and phosphorylation by cellular kinases.

Furthermore, the subsequent phosphorylation step, the conversion of a monophosphate to a diphosphate (B83284), is catalyzed by thymidylate kinase. Research has shown that 5'-AdThd can effectively inhibit the activity of thymidylate kinase, specifically preventing the phosphorylation of iododeoxyuridylate. nih.gov This indicates that even if a 5'-modified analog were to be monophosphorylated, its subsequent conversion to the active triphosphate form could be impeded at the thymidylate kinase step within uninfected cells. The mitochondrial TK2 has been shown to have a somewhat relaxed enantioselectivity, recognizing L-enantiomers of some nucleosides, though with lower efficiency than the natural D-forms. nih.gov However, significant modifications at the 5'-position, such as the substitution of the hydroxyl for an iodo group, would likely make this compound a poor substrate for both TK1 and TK2.

Substrate Affinity and Specificity for Viral Thymidine Kinases (e.g., HSV-1 TK)

A key feature of many herpesviruses, including Herpes Simplex Virus Type 1 (HSV-1), is the expression of a virus-encoded thymidine kinase (HSV-1 TK). This enzyme is critical for viral replication, particularly in non-proliferating cells, and is renowned for its broad substrate specificity. nih.govasm.org Unlike cellular TKs, HSV-1 TK can phosphorylate a wide array of nucleoside analogs, which is a cornerstone of antiviral chemotherapy. asm.org

Structural studies of HSV-1 TK reveal that the active site contains a cavity at the 5-position of the pyrimidine (B1678525) base, which reduces substrate specificity and allows it to phosphorylate various analogs. rcsb.org This relaxed specificity extends to modifications on the sugar moiety as well. For example, HSV-1 TK can specifically phosphorylate 5'-amino-5'-deoxythymidine, whereas cellular kinases cannot. nih.gov Similarly, the enzyme demonstrates good affinity for thymidine analogs with various substitutions on the pyrimidine base, such as 5-iodo-2'-deoxyuridine (Idoxuridine). nih.gov Given this evidence, it is highly probable that this compound is recognized and phosphorylated by HSV-1 TK. This selective phosphorylation in virus-infected cells is a critical activation step that concentrates the active form of the drug where it is needed, minimizing effects on uninfected host cells. nih.gov

Formation of Phosphorylated Metabolites (e.g., Monophosphate, Diphosphate, Triphosphate)

The activation of this compound is a sequential phosphorylation cascade. The process begins with the conversion of the nucleoside to its 5'-monophosphate form, a reaction preferentially catalyzed by a viral kinase such as HSV-1 TK. nih.gov

Once the monophosphate is formed, cellular kinases are typically responsible for the subsequent two phosphorylation steps. wikipedia.org Thymidylate kinase (TMPK) catalyzes the conversion from the monophosphate to the diphosphate metabolite. Subsequently, nucleoside diphosphate kinases (NDPKs) catalyze the final step, converting the diphosphate into the biologically active 5'-triphosphate form. wikipedia.org

Studies on the analog 5-iodo-5'-amino-2',5'-dideoxyuridine (AIdUrd) in HSV-1 infected cells confirmed that the major acid-soluble metabolite formed is the 5'-triphosphate derivative. nih.gov Similarly, the L-enantiomer of thymidine, once phosphorylated to its monophosphate by HSV-1 TK, is further converted to the di- and triphosphate forms by non-stereospecific cellular kinases. rcsb.org This established pathway suggests that this compound, following its initial phosphorylation by viral TK, is successively converted by host cell enzymes into this compound monophosphate, this compound diphosphate, and ultimately this compound triphosphate.

Interference with Nucleic Acid Synthesis and Replication

The triphosphate metabolite of this compound is the ultimate effector molecule that interferes with the synthesis and replication of DNA. It achieves this through competitive inhibition of DNA polymerases and by being incorporated into the nascent DNA chain, leading to fatal genomic perturbations.

Competitive Inhibition of DNA Polymerases and DNA Synthesis

This compound triphosphate acts as a competitive inhibitor of DNA polymerases by mimicking the natural substrate, deoxythymidine triphosphate (dTTP). Due to its structural similarity, the analog triphosphate can bind to the active site of DNA polymerase, thereby competing with dTTP and inhibiting the process of DNA elongation.

The triphosphorylated forms of various nucleoside analogs have been shown to be potent inhibitors of both viral and, to a lesser extent, human DNA polymerases. nih.govscispace.com For many antiviral compounds, the basis for their selective toxicity is that the analog triphosphate has a significantly higher affinity (a lower inhibition constant, Ki) for the viral DNA polymerase compared to the host cell's DNA polymerases (e.g., α, β, δ). scispace.com For example, the triphosphate of fialuridine (B1672660) (FIAUTP) competitively inhibits mammalian DNA polymerases, with the lowest Ki value observed for the mitochondrial DNA polymerase γ. nih.gov This preferential inhibition of the viral polymerase disrupts viral DNA replication more effectively than cellular DNA replication.

| Compound | Kinase | Organism/Cell Type | Observation | Reference |

|---|---|---|---|---|

| 5'-amino-5'-deoxythymidine | Thymidine Kinase / Thymidylate Kinase | Vero (uninfected) | Not phosphorylated by the cellular kinase mixture. | nih.gov |

| 5'-amino-5'-deoxythymidine | Thymidylate Kinase | Cell-free extracts | Inhibited phosphorylation of iododeoxyuridylate. | nih.gov |

| 5'-amino-5'-deoxythymidine | Pyrimidine Deoxyribonucleoside Kinase | Herpes Simplex Virus Type 1 | Specifically phosphorylated to the diphosphate derivative. | nih.gov |

| 5-iodo-2'-deoxyuridine | Thymidine Kinase | Herpes Simplex Virus Type 1 & 2 | Good affinity for the viral kinase. | nih.gov |

| L-iodo-2'-deoxyuridine | Cytosolic Thymidine Kinase | Human | Not recognized by the kinase. | rcsb.org |

| L-iodo-2'-deoxyuridine | Thymidine Kinase | Herpes Simplex Virus Type 1 | Phosphorylated by the viral kinase. | rcsb.org |

Incorporation into Deoxyribonucleic Acid (DNA) and Resulting Genomic Perturbations

Beyond competitive inhibition, the triphosphate of this compound can serve as a substrate for DNA polymerase and be incorporated into the growing DNA strand. nih.gov The incorporation of such a modified nucleotide causes significant disruption to the structure and function of the DNA.

In the case of the related analog 5-iodo-5'-amino-2',5'-dideoxyuridine (AIdUrd), its incorporation into viral DNA was demonstrated to be a key aspect of its mechanism. nih.gov This incorporation resulted in the formation of phosphoramidate (B1195095) (P-N) bonds within the DNA backbone, which are known to be chemically labile and led to both single- and double-stranded breaks in the viral DNA. nih.gov

By analogy, the incorporation of this compound would introduce a carbon-iodine bond at the 5' position of the sugar, replacing the normal phosphodiester linkage's P-O-C bond. This fundamental alteration of the DNA backbone would be expected to cause significant genomic perturbation. Such a modification could alter the local DNA conformation, affecting the binding of transcription factors and other DNA-binding proteins, as has been shown for the analog FIAU. pnas.org Furthermore, the altered backbone may be more susceptible to chemical or enzymatic cleavage, compromising the integrity of the genome. While this compound possesses a normal 3'-hydroxyl group and is not an obligate chain terminator in the manner of dideoxynucleosides, the profound structural change it introduces upon incorporation is a potent mechanism for inhibiting DNA replication. nih.gov The resulting damaged DNA may be unable to serve as a template for further rounds of replication or transcription, ultimately leading to the cessation of viral propagation. nih.gov

| Analog Triphosphate | Polymerase | Effect | Ki Value (µM) | Reference |

|---|---|---|---|---|

| Fialuridine (FIAUTP) | Mammalian DNA Pol γ | Competitive Inhibition | 0.04 | nih.gov |

| 2'-fluoro-araTTP | HSV-1 DNA Polymerase | Competitive Inhibition | 0.048 | scispace.com |

| 2'-fluoro-araTTP | Human DNA Pol α | Competitive Inhibition | 1.2 | scispace.com |

| 2'-fluoro-araTTP | Human DNA Pol β | Competitive Inhibition | 18 | scispace.com |

| 2',3'-dideoxythymidine (ddTTP) | Human DNA Pol α | Inhibition | > 200 | nih.gov |

| 2',3'-dideoxythymidine (ddTTP) | Human DNA Pol δ | Inhibition | ~25-40 | nih.gov |

Consequences of Faulty DNA Structure on Viral Replication and Cellular Proliferation

This compound, a thymidine analog, exerts its biological effects by being incorporated into DNA during replication. biosynth.compatsnap.com This integration into the genetic material leads to a faulty DNA structure, which has significant consequences for both viral replication and cellular proliferation. The substitution of the methyl group of thymidine with a larger iodine atom distorts the DNA helix. patsnap.com This structural alteration can impede the proper functioning of viral enzymes essential for DNA replication and transcription. patsnap.com

The incorporation of this compound into viral DNA has been shown to directly correlate with the inhibition of viral replication, for instance in Herpes Simplex Virus. nih.govmedchemexpress.com The altered DNA can lead to base pairing errors, as the analog may not pair with adenine (B156593) as precisely as thymidine, resulting in mutations and a defective viral genome. patsnap.com This leads to the production of non-infectious or less infective viral particles, thereby curbing the spread of the infection. patsnap.com While some studies suggest that the incorporation of similar analogs can lead to single and double-stranded DNA breaks, others indicate that such extensive damage is not a prerequisite for its antiviral activity. nih.gov

In the context of cellular proliferation, particularly in cancer cells, the incorporation of this compound into the cellular DNA triggers a DNA damage response. nih.govresearchgate.net This response is a key mechanism for its anti-proliferative effects. The resulting genomic instability can halt the cell cycle, preventing the division of rapidly proliferating cells. researchgate.net

| Effect of this compound Incorporation into DNA | Consequence on Viral Replication | Consequence on Cellular Proliferation |

| Competition with thymidine triphosphate | Inhibition of viral DNA polymerase. medchemexpress.com | Halts DNA synthesis in rapidly dividing cells. |

| Distortion of DNA helix | Impaired function of viral enzymes. patsnap.com | Induction of DNA damage response. researchgate.net |

| Base pairing errors | Accumulation of mutations in the viral genome. patsnap.com | Genomic instability. biorxiv.org |

| Production of faulty viral particles | Reduced infectivity and suppression of viral spread. patsnap.com | Inhibition of proliferation. nih.gov |

Induction of Cellular Responses

The cellular turmoil caused by the integration of this compound into DNA does not go unnoticed. The cell initiates a series of responses, primarily centered around the detection and management of DNA damage. These responses ultimately determine the fate of the cell, often leading to its programmed death or a halt in its division cycle.

The DNA damage induced by this compound is a potent trigger for apoptosis, or programmed cell death. nih.gov This process can be initiated through several pathways. A key player in this process is the tumor suppressor protein p53, which becomes activated in response to DNA damage. researchgate.netnih.gov Activated p53 can transcriptionally activate pro-apoptotic members of the Bcl-2 family of proteins, such as Bax and PUMA. abeomics.com These proteins then act on the mitochondria, leading to the release of cytochrome c, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. abeomics.comcellsignal.com

In addition to the caspase-dependent pathway, there is evidence for the involvement of caspase-independent apoptosis. This can be mediated by the Apoptosis Inducing Factor (AIF), a mitochondrial flavoprotein. wikipedia.orgmdpi.com Upon mitochondrial damage, AIF can translocate to the nucleus where it causes chromatin condensation and large-scale DNA fragmentation, leading to cell death without the involvement of caspases. wikipedia.orgmdpi.com

In response to the DNA damage caused by the incorporation of this compound, cells can activate checkpoint controls to arrest the cell cycle. researchgate.netnih.gov This provides the cell with time to repair the DNA damage before proceeding with division, thus preventing the propagation of a compromised genome. A prominent mechanism is the arrest of the cell cycle in the G2 phase, just before mitosis. nih.govoncotarget.com

This G2 arrest is often dependent on the p53 pathway. nih.gov Following DNA damage, p53 can induce the expression of proteins like p21, which is a cyclin-dependent kinase (CDK) inhibitor. plos.org By inhibiting CDKs, p21 prevents the cell from entering mitosis, effectively halting the cell cycle at the G2/M checkpoint. nih.govelifesciences.org

The incorporation of this compound into DNA initiates a well-orchestrated DNA Damage Response (DDR). One of the earliest events in this response is the phosphorylation of the histone variant H2AX to form γH2AX at the sites of DNA damage. researchgate.netnih.gov These γH2AX-marked regions serve as platforms for the recruitment of a host of DDR proteins, forming distinct nuclear structures known as foci. nih.gov

Among the proteins recruited to these foci is Topoisomerase II binding protein 1 (TopBP1), which plays a crucial role in the activation of the DDR signaling cascade. nih.govresearchgate.netrcsb.org The presence of γH2AX and TopBP1 foci is a clear indicator of the cell's recognition of DNA damage. researchgate.netnih.gov

This initial recognition leads to the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DDR. nih.govplos.org ATM, in turn, phosphorylates and activates the checkpoint kinase 2 (Chk2). researchgate.netnih.govbham.ac.uk The activated ATM/Chk2 pathway then phosphorylates numerous downstream targets, including the tumor suppressor protein p53. researchgate.netnih.gov Phosphorylation stabilizes and activates p53, enabling it to orchestrate downstream cellular responses such as cell cycle arrest and apoptosis. nih.govplos.org

| DDR Component | Function in Response to this compound |

| γH2AX | Marks sites of DNA damage, forming foci. nih.govnih.gov |

| TopBP1 | Recruited to damage sites, involved in DDR activation. nih.govresearchgate.net |

| ATM | Key kinase that senses DNA damage and initiates the signaling cascade. plos.org |

| Chk2 | Downstream kinase activated by ATM, amplifies the damage signal. nih.govbham.ac.uk |

| p53 | Transcription factor phosphorylated and activated by the ATM/Chk2 pathway, leading to cell cycle arrest or apoptosis. researchgate.netnih.govplos.org |

Biological Activities and Therapeutic Potential of 5 Iodo 5 Deoxythymidine

Antineoplastic Applications and Modalities

While the antiviral properties of 5'-substituted thymidine (B127349) analogs are well-documented, their potential as antineoplastic agents is less clear and subject to conflicting information.

Despite some commercial and database sources suggesting that 5'-Iodo-5'-deoxythymidine has broad antitumor activity against indolent lymphoid malignancies, primary scientific literature does not appear to support this claim for the compound or its close analogs. chemsrc.commedchemexpress.eu Foundational research from 1976 by Lin et al. reported that the 5'-amino analogs, including 5-iodo-5'-amino-2',5'-dideoxyuridine, exhibited no inhibitory activity against Sarcoma 180 murine cancer cells in culture. nih.govscispace.com There is a lack of published studies demonstrating the efficacy of this compound or its direct analogs in treating lymphoid malignancies or solid tumors. The claims of antineoplastic activity may stem from an incorrect classification of the compound, as they often cite reviews on purine (B94841) nucleoside analogs, whereas thymidine is a pyrimidine (B1678525). chemsrc.com

Consistent with the lack of demonstrated antineoplastic activity, there is no direct evidence in the primary scientific literature to suggest that this compound contributes to tumor cell death or the inhibition of tumor cell proliferation. The study that evaluated the 5'-amino analog against Sarcoma 180 cells found it to be inactive, indicating it did not inhibit the proliferation of these cancer cells. nih.govscispace.com While other, different, iodinated nucleosides like 5-iodo-2'-deoxyuridine (Idoxuridine) and 5-iodo-4'-thio-2'-deoxyuridine (ITdU) have been studied for their ability to be incorporated into tumor DNA and induce cell death or apoptosis, particularly as radiosensitizers, these findings relate to compounds with different structural modifications and cannot be directly attributed to this compound. nih.govtandfonline.com

Genotoxic Potential and DNA Damage Induction

This compound, a halogenated pyrimidine analog also known as iododeoxyuridine (IUdR), exhibits notable genotoxic properties by interfering with fundamental DNA processes. As an analog of thymidine, it can be incorporated into the DNA of replicating cells. mdpi.com This incorporation is a prerequisite for its cytotoxic effects. chemsrc.com The substitution of thymidine with IUdR can lead to the formation of DNA mismatches, such as G:IU mispairs, which are recognized by the cell's DNA repair machinery. tandfonline.com

The cellular response to this damage involves the activation of stress pathways. For instance, the genotoxic drug 5-Iodotubercidin, a purine analog, was found to cause DNA damage that activates the ATM (Ataxia-Telangiectasia Mutated) kinase, a critical component of the DNA damage response pathway. plos.orgnih.gov This activation leads to a cascade of signaling events that can ultimately trigger cell cycle arrest or programmed cell death. plos.orgnih.gov

Radiosensitization in Cancer Therapy

The most significant therapeutic application of this compound is its role as a radiosensitizer in cancer therapy. tandfonline.comnih.gov By incorporating into the DNA of rapidly dividing cancer cells, it makes them more susceptible to the lethal effects of ionizing radiation. nih.gov This enhancement of radiation damage allows for more effective tumor killing and has been a subject of clinical investigation, particularly for tumors that are resistant to conventional radiotherapy, such as high-grade brain tumors and large unresectable sarcomas. tandfonline.comnih.gov The extent of radiosensitization is directly correlated with the percentage of thymidine that is replaced by IUdR in the tumor cell's DNA. nih.govaacrjournals.org

Molecular Basis of Radiosensitization by DNA Halogenation

The molecular mechanism of radiosensitization by this compound hinges on the physical properties of the incorporated iodine atom. Iodine, having a high atomic number (high-Z), is much more effective at absorbing low- to medium-energy X-ray photons than the lighter atoms typically found in DNA. When irradiated, the iodine atom preferentially absorbs photon energy, leading to the ejection of photoelectrons and a cascade of low-energy Auger electrons. nih.gov

This phenomenon, known as the "Auger cascade," results in a highly localized deposition of energy within nanometers of the decay site—right at the DNA backbone. nih.govnih.gov This concentrated energy release produces a dense cluster of ionizations, leading to complex and severe DNA damage, including single- and double-strand breaks, which are difficult for the cell to repair. nih.govscispace.com An alternative proposed mechanism involves the generation of highly reactive uracil (B121893) free radicals following irradiation, which can inflict further damage on the DNA strand. tandfonline.comscispace.com This process of enhanced sensitization through photon absorption is sometimes referred to as photoactivation therapy (PAT). nih.gov

Enhanced Susceptibility of Substituted DNA to Ionizing Radiation-Induced Damage

The incorporation of this compound into the cellular genome significantly increases the yield of DNA damage from ionizing radiation. tandfonline.com The damage induced is more complex and severe than that caused by radiation alone. Studies have consistently demonstrated that cells with IUdR-substituted DNA exhibit a higher frequency of both single-strand breaks (SSBs) and, more critically, double-strand breaks (DSBs) upon irradiation. mdpi.comscispace.comnih.gov DSBs are particularly cytotoxic as they can lead to chromosomal aberrations and cell death if not properly repaired. explorationpub.com

The level of induced damage and the corresponding radiosensitization effect are directly proportional to the extent of IUdR incorporation into the DNA. nih.govnih.gov Research has quantified this increase in damage; for example, studies using iodinated contrast media (which also contain high-Z iodine atoms) reported that the presence of iodine could increase radiation-induced DNA damage by 30% to over 200% compared to non-enhanced imaging. explorationpub.comresearchgate.net

allenpress.com| Cell Line/System | Key Finding | Reference |

|---|---|---|

| Chinese Hamster Ovary (CHO) | Increased induction of DNA double-strand breaks (DSB) and chromosome damage per unit absorbed dose with BrdU (a related analog) incorporation. | |

| Human Glioblastoma (U87) | IUdR-mediated radiosensitization is associated with increased and persistent DNA damage (DSBs) post-irradiation. |

Impact on DNA Repair Mechanisms Post-Radiation Exposure

The efficacy of this compound as a radiosensitizer is amplified by its impact on cellular DNA repair processes. The types of DNA lesions created by the combination of IUdR and radiation are not only more numerous but also more challenging for the cell's repair machinery to handle correctly. nih.gov

The cellular DNA repair pathways, specifically Base Excision Repair (BER) and Mismatch Repair (MMR), recognize the alterations caused by the incorporated IUdR. tandfonline.com However, the repair process itself can be a double-edged sword. The attempt to remove the abnormal base can create transient, but lethal, DNA strand breaks. Furthermore, some evidence suggests that the presence of IUdR can directly inhibit or overwhelm repair pathways. nih.govnih.gov

Metabolic Pathways and Pharmacological Interactions of 5 Iodo 5 Deoxythymidine

Cellular Uptake and Membrane Permeation Characteristics

The entry of nucleosides and their analogs into a cell is a crucial first step for their subsequent metabolic activation or catabolism. This process is mediated by both specific protein-facilitated mechanisms and non-facilitated diffusion across the cell membrane.

Hydrophilic molecules like nucleosides and their analogs generally require membrane transport proteins to efficiently cross the lipid bilayer of the cell membrane. snmjournals.org The cellular uptake of these compounds is primarily mediated by two families of nucleoside transporters (NTs): the solute carrier (SLC) families SLC28 and SLC29. snmjournals.org The SLC28 family encodes concentrative nucleoside transporters (CNTs), which are high-affinity, sodium-dependent transporters. snmjournals.org The SLC29 family encodes equilibrative nucleoside transporters (ENTs), which are lower-affinity, sodium-independent bidirectional transporters. unige.ch

Studies on thymidine (B127349) analogs, such as 5-bromo- and 5-iodo-1-(2-fluoro-2-deoxy-beta-D-ribofuranosyl)uracil, have shown that these compounds compete with the natural nucleoside thymidine for the same binding site on the pyrimidine (B1678525) nucleoside transporter. grantome.com This suggests that 5'-Iodo-5'-deoxythymidine, as a thymidine analog, would also likely be a substrate for these transporters. The efficiency of transport can be influenced by the specific transporter subtype expressed in a given cell type. For instance, in HeLa and Vero cells, the uptake of the related compound IdUrd can be modulated by other nucleoside analogs, indicating a shared reliance on these transport systems. nih.gov

Facilitated Diffusion via Nucleoside Transporters

Biotransformation and Catabolism

Once inside the cell, this compound is subject to the actions of various enzymes involved in nucleoside metabolism. These enzymatic processes can either activate the compound into a more pharmacologically active form or lead to its degradation and clearance.

Nucleoside deaminases are enzymes that catalyze the removal of an amino group from the nucleobase. For instance, cytidine (B196190) deaminase converts cytidine to uridine (B1682114) and is also known to deaminate analogs like cytosine arabinoside (ara-C). nih.gov Studies on 5-iodo-2'-deoxycytidine (B1674142) have shown that it can be deaminated by nucleoside deaminase from mouse kidney. nih.govcapes.gov.br However, thymidine and its analogs, including this compound, already possess a uracil-like base (thymine) and thus are not substrates for deamination in the same manner as cytidine analogs. Instead, a key catabolic step for many pyrimidine nucleosides is the cleavage of the glycosidic bond.

A major catabolic pathway for thymidine and its analogs is the phosphorolytic cleavage of the N-glycosidic bond, which separates the pyrimidine base from the deoxyribose moiety. This reaction is catalyzed by thymidine phosphorylase (TP). snmjournals.org The resulting free base is generally less active. The in vivo stability of many nucleoside analogs is limited by this enzymatic degradation. For example, 5-iodo-2'-deoxyuridine (IUdR) is known to be rapidly degraded by thymidine phosphorylase, which impairs its efficacy. snmjournals.orgaacrjournals.org

To counteract this, structural modifications have been explored. One such strategy is the replacement of the furanose ring oxygen with a sulfur atom, creating a 4'-thio derivative. The compound 5-iodo-4'-thio-2'-deoxyuridine (ITdU) has demonstrated significantly higher resistance to cleavage by thymidine phosphorylase compared to IUdR. snmjournals.orgresearchgate.net This suggests that the integrity of the furanose ring is crucial for enzyme recognition and catalysis. Given that this compound retains the standard deoxyribose ring, it is plausible that it would be susceptible to cleavage by thymidine phosphorylase, similar to thymidine and IUdR. researchgate.net

| Compound | Enzyme | Action | Reference |

| 5-iodo-2'-deoxyuridine (IUdR) | Thymidine Phosphorylase | Cleavage of N-glycosidic bond | snmjournals.orgaacrjournals.org |

| 5-iodo-4'-thio-2'-deoxyuridine (ITdU) | Thymidine Phosphorylase | Resistant to cleavage | snmjournals.orgresearchgate.net |

| 5'-deoxythymidine | Thymidine Phosphorylase | Substrate | researchgate.net |

Deamination by Nucleoside Deaminases

Modulation of Metabolism by Other Compounds

The metabolic pathways of nucleoside analogs can be intentionally manipulated by the co-administration of other compounds to enhance their therapeutic effect. This biochemical modulation can affect uptake, activation, or catabolism.

The metabolism of IdUrd, a close analog of this compound, can be significantly altered by various compounds. For instance, 5'-amino-5'-deoxythymidine (B1215968) (5'-AdThd) modulates the effects of IdUrd in a dose-dependent manner. At low concentrations, 5'-AdThd can increase the phosphorylation of IdUrd by thymidine kinase, thereby enhancing its incorporation into DNA and its cytotoxic effects. nih.gov This is achieved by antagonizing the feedback inhibition that thymidine triphosphate and IdUrd-triphosphate normally exert on thymidine kinase. nih.gov At higher concentrations, however, 5'-AdThd inhibits thymidylate kinase, which is responsible for the next phosphorylation step, leading to an accumulation of the monophosphate form and reduced incorporation into DNA. nih.gov

Another strategy involves the inhibition of thymidylate synthase. Co-administration of fluoropyrimidines like 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) has been shown to enhance the incorporation of IdUrd into the DNA of tumor cells. aacrjournals.orgnih.gov FdUrd inhibits thymidylate synthase, which reduces the de novo synthesis of thymidylate, thereby increasing the reliance of the cell on the salvage pathway that activates IdUrd. aacrjournals.org This leads to a greater percentage of thymine (B56734) in DNA being replaced by the analog.

These examples of metabolic modulation of a closely related compound highlight potential strategies that could, in principle, be applied to alter the pharmacological profile of this compound.

| Modulating Compound | Affected Enzyme/Pathway | Effect on Iodinated Nucleoside (IdUrd) | Reference |

| 5'-amino-5'-deoxythymidine (Low Conc.) | Thymidine Kinase | Increased phosphorylation (deinhibition) | nih.gov |

| 5'-amino-5'-deoxythymidine (High Conc.) | Thymidylate Kinase | Inhibition of diphosphate (B83284) formation | nih.gov |

| 5-fluoro-2'-deoxyuridine (FdUrd) | Thymidylate Synthase | Enhanced incorporation into DNA | aacrjournals.orgnih.gov |

Effects of 5'-Amino-5'-deoxythymidine on Phosphorylation and DNA Incorporation

The interaction between 5'-Amino-5'-deoxythymidine (5'-AdThd) and this compound (IdUrd) is complex, exhibiting a biphasic nature where the concentration of 5'-AdThd determines whether it potentiates or antagonizes the effects of IdUrd. nih.gov This dual activity is rooted in its opposing effects on two critical enzymes in the pyrimidine salvage pathway: thymidine kinase and thymidylate kinase. nih.gov

At low concentrations, 5'-AdThd enhances the phosphorylation of IdUrd. nih.gov It achieves this by antagonizing the normal feedback inhibition of thymidine kinase, an effect typically exerted by the 5'-triphosphates of thymidine and IdUrd. nih.gov By counteracting this feedback, 5'-AdThd effectively increases the activity of thymidine kinase, which is the rate-limiting enzyme for the activation of IdUrd. nih.govnih.gov This leads to a sustained increase in the intracellular pools of phosphorylated IdUrd metabolites and, consequently, greater incorporation of IdUrd into cellular DNA. nih.gov

Conversely, at high concentrations, 5'-AdThd becomes antagonistic to IdUrd's effects. nih.gov This shift is due to the inhibition of a second enzyme, thymidylate kinase. nih.gov Thymidylate kinase is responsible for the subsequent phosphorylation step, converting the monophosphate form of IdUrd to the diphosphate. nih.gov By inhibiting this enzyme, high concentrations of 5'-AdThd cause an accumulation of iododeoxyuridylate (the monophosphate form) and reduce the formation of the di- and triphosphates necessary for DNA incorporation. nih.gov This leads to a corresponding reduction in the incorporation of IdUrd into the DNA. nih.gov

In vivo studies using human colon cancer xenografts (HT 29 and HCT-116) have corroborated these findings. nih.gov The co-administration of IdUrd with 5'-AdThd resulted in a significant increase in the percentage of IdUrd incorporation into the DNA of HT-29 xenografts. nih.gov However, this enhancing effect was not observed in HCT-116 xenografts, highlighting cell-line-specific differences in the modulation of IdUrd metabolism. nih.gov

Table 1: Effect of 5'-Amino-5'-deoxythymidine (5'-AdThd) on this compound (IdUrd) Metabolism

| 5'-AdThd Concentration | Effect on Thymidine Kinase | Effect on Thymidylate Kinase | Impact on IdUrd Phosphorylation | Resulting DNA Incorporation of IdUrd |

|---|---|---|---|---|

| Low | Antagonizes feedback inhibition | No significant inhibition | Increased | Increased |

| High | Antagonizes feedback inhibition | Inhibition | Monophosphate accumulates, subsequent phosphorylation is reduced | Decreased |

Interactions Influencing Metabolite Pool Levels (e.g., 5-iodo-2'-dUTP)

The intracellular concentration of 5-iodo-2'-deoxyuridine triphosphate (5-iodo-2'-dUTP), the active metabolite of IdUrd that is incorporated into DNA, is a critical determinant of its biological effect. Several interactions can influence the pool levels of this metabolite.

The co-administration of low-concentration 5'-AdThd with IdUrd has been shown to enhance 5-iodo-2'-dUTP pools in vitro in HT 29 and HCT-116 human colon cancer cells. nih.gov This is a direct consequence of the deinhibition of thymidine kinase, which accelerates the initial phosphorylation of IdUrd, thereby feeding the entire pathway toward the triphosphate form. nih.govnih.gov

Other agents, such as fluoropyrimidines like fluorouracil (FUra) and fluorodeoxyuridine (FdUrd), also modulate IdUrd metabolism and enhance its incorporation into DNA. nih.gov These compounds act through different mechanisms. nih.gov They can inhibit the dehalogenation of iododeoxyuridylate, preventing the breakdown of the IdUrd monophosphate. nih.gov Additionally, they deplete the natural pools of thymidine triphosphate (dTTP), the endogenous competitor for DNA polymerase. nih.gov The reduction in dTTP levels creates a more favorable environment for the incorporation of 5-iodo-2'-dUTP into DNA. nih.gov In human bladder cancer cells, the inhibition of dehalogenation accounted for a significant portion of the increased IdUrd incorporation when co-administered with FUra (67%) and FdUrd (37%). nih.gov

The metabolic stability of IdUrd itself also plays a role. IdUrd can be degraded by phosphorolysis to its base, 5-iodouracil (B140508). nih.govnih.gov This degradation pathway reduces the amount of IdUrd available for phosphorylation. Therefore, agents that inhibit pyrimidine nucleoside phosphorylase could potentially increase the intracellular residence time of IdUrd and its subsequent conversion to 5-iodo-2'-dUTP. nih.gov

Table 2: Factors Influencing 5-iodo-2'-dUTP Pool Levels

| Interacting Agent | Mechanism of Action | Effect on 5-iodo-2'-dUTP Pool |

|---|---|---|

| 5'-Amino-5'-deoxythymidine (Low Conc.) | Antagonizes thymidine kinase feedback inhibition, increasing IdUrd phosphorylation. nih.gov | Increased nih.gov |

| Fluoropyrimidines (e.g., FdUrd, FUra) | Inhibit iododeoxyuridylate dehalogenation and deplete endogenous dTTP pools. nih.gov | Increased incorporation into DNA nih.gov |

| Pyrimidine Nucleoside Phosphorylase Inhibitors | Prevent the degradation of IdUrd to 5-iodouracil. nih.gov | Potentially Increased |

Compound Names

Prodrug Strategies for 5 Iodo 5 Deoxythymidine

Design Principles for Nucleoside Analog Prodrugs

The primary goal of designing a prodrug for a nucleoside analog like 5'-Iodo-5'-deoxythymidine would be to overcome inherent limitations such as poor oral bioavailability, rapid metabolism, and lack of target specificity. Key design principles include:

Masking Polar Groups: The hydroxyl groups on the sugar moiety and the N-H group on the pyrimidine (B1678525) base contribute to the polarity of nucleoside analogs, which can limit their passive diffusion across cell membranes. Prodrug strategies often involve masking these polar groups with lipophilic moieties to enhance membrane permeability.

Improving Aqueous Solubility: For parenteral administration, increasing the water solubility of a drug is often necessary. This can be achieved by attaching hydrophilic promoieties, such as phosphate (B84403) or amino acid esters.

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors. This approach can increase the concentration of the active drug at the site of action while minimizing exposure to healthy tissues.

Stability Enhancement: Chemical modification can protect the parent drug from premature degradation in the gastrointestinal tract or bloodstream, thereby increasing its half-life and duration of action.

Chemical and Enzymatic Biotransformation of Prodrugs to Active Form

The conversion of a prodrug to its active form, this compound, would rely on specific chemical or enzymatic reactions within the body.

Enzymatic Biotransformation: This is the most common activation mechanism for prodrugs. For nucleoside analogs, esterases are frequently exploited to cleave ester linkages, releasing the active drug. For instance, if a lipophilic ester group were attached to the 3'-hydroxyl of this compound, carboxylesterases present in the plasma, liver, and other tissues would hydrolyze the ester bond. Similarly, phosphatases could be utilized to cleave phosphate-based prodrugs.

Chemical Biotransformation: Some prodrugs are designed to be activated by non-enzymatic chemical reactions, such as hydrolysis under the physiological pH of the blood or specific tissues.

For example, research on prodrugs of the related compound 5-iodo-2'-deoxyuridine (IDU) has explored the attachment of phosphonoformate or phosphonoacetate to the 5'-position. nih.gov The in vivo activity of these derivatives is thought to depend on their hydrolysis to release the parent nucleoside. nih.gov

Strategies for Improved Bioavailability and Target Specificity

Improving the oral bioavailability and target specificity of this compound would be critical for its potential clinical application.

Improved Bioavailability: Low oral bioavailability of nucleoside analogs is often due to their hydrophilicity and degradation by enzymes in the gut and liver. A common strategy to overcome this is to create more lipophilic prodrugs that can be more readily absorbed through the intestinal wall. For example, acylation of the sugar hydroxyl groups can increase lipophilicity.

Target Specificity: Achieving target specificity is a key challenge in cancer therapy. One approach is to design prodrugs that are activated by enzymes predominantly found in tumor cells. For example, thymidine (B127349) kinase, which is often upregulated in cancer cells, could potentially be exploited to phosphorylate a specifically designed prodrug of this compound, trapping the active form within the tumor.

Another strategy involves conjugating the drug to a molecule that targets a specific receptor on cancer cells. While no such specific examples exist for this compound, this remains a viable theoretical approach.

Development of Oral Prodrugs for Radiosensitization

While 5-iodo-2'-deoxyuridine (IUdR) is a known radiosensitizer, the potential of this compound in this capacity has not been extensively reported. tandfonline.comaacrjournals.orgsigmaaldrich.com Should it possess radiosensitizing properties, the development of an oral prodrug would be highly desirable to facilitate its co-administration with radiation therapy.

The development of an oral prodrug for radiosensitization would follow similar principles as those for improving bioavailability. The prodrug would need to be stable in the gastrointestinal tract, be efficiently absorbed, and then be converted to the active this compound in the tumor tissue. Preclinical studies on 5-iodo-2-pyrimidinone-2'-deoxyribose (B1254961) (IPdR), an oral prodrug of IUdR, have demonstrated the success of this approach, showing efficient conversion to the active drug and significant tumor radiosensitization in animal models. aacrjournals.org These studies provide a clear blueprint for the potential development of oral prodrugs for other halogenated thymidine analogs.

Radiolabeling and Imaging Applications of 5 Iodo 5 Deoxythymidine Analogs

Synthesis of Radioiodinated Derivatives

The synthesis of radioiodinated derivatives of 5'-Iodo-5'-deoxythymidine is a critical step in the development of radiotracers for imaging. This process involves the incorporation of a radioactive iodine isotope into the thymidine (B127349) analog molecule.

Methods for Incorporating Radioisotopes (e.g., I-125, I-131)

The incorporation of radioisotopes like Iodine-125 (I-125) and Iodine-131 (I-131) into thymidine analogs is primarily achieved through electrophilic radioiodination. This method involves the reaction of a precursor molecule with a source of radioactive iodide in the presence of an oxidizing agent. For instance, the synthesis of [¹²⁵I/¹³¹I]5-iodo-2'-deoxyuridine ([¹²⁵I/¹³¹I]IdUrd) is a notable example of this process. nih.gov Another approach is the radioiododestannylation of stannyl (B1234572) precursors, which has been successfully used to produce various ¹²⁵I-iodinated cycloSal-phosphotriesters with excellent radiochemical yields and purity. nih.gov

Direct radioiodination of pyrimidine (B1678525) nucleosides at the C5 position is feasible but can be unsatisfactory for more complex DNA molecules. oup.com To overcome this, methods involving in situ metallation/iodination with agents like thallium or mercury have been explored to facilitate the radioiodination of DNA. oup.com

| Radiolabeling Method | Precursor Type | Radioisotope | Key Features |

| Electrophilic Radioiodination | Halomercuri pyrimidine nucleoside | I-125, I-131, Br-77, Cl-34m, At-211 | Rapid reaction at room temperature. google.com |

| Radioiododestannylation | Stannyl precursor (e.g., trimethylstannyl) | I-125, I-123 | High radiochemical yields (85-97%) and purity (≥95%). nih.govoup.com |

| In situ Metallation/Iodination | DNA | I-123, I-131 | Facilitates carrier-added radioiodination of polymeric DNA. oup.com |

Precursor Chemistry for Efficient Radiolabeling (e.g., Stannyl Precursors)

The choice of precursor is crucial for efficient and high-yield radiolabeling. Stannyl precursors, particularly organotin compounds like trimethylstannyl derivatives, have proven to be highly valuable for preparing radioiodinated pharmaceuticals. oup.com These precursors are favored due to their high reactivity towards no-carrier-added iododestannylation. oup.comoup.com The hydrophobicity of organotin compounds also facilitates the separation of the high specific activity radioiodinated product from the precursor. nih.govoup.com

For example, the synthesis of radioiodinated 5-iodo-4'-thio-2'-deoxyuridine (ITdU) and 5-iodo-1-(4-thio-beta-D-arabinofuranosyl)uracil (ITAU) with I-125 was successfully achieved through a destannylation reaction of their respective trimethylstannyl precursors, resulting in high yields and radiochemical purities exceeding 99%. nih.govresearchgate.netsnmjournals.org Similarly, a new and straightforward procedure for synthesizing SnBu₃-substituted nucleoside precursors has been developed, leading to the efficient production of [I-131]-vinylthymidines. snmjournals.org

Applications in Diagnostic Imaging

Radioiodinated analogs of this compound serve as valuable probes for visualizing and quantifying cellular proliferation in vivo using non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

Positron Emission Tomography (PET) Imaging of Cell Proliferation and Gene Expression

PET imaging with radiolabeled thymidine analogs provides a means to measure the proliferative status of tumors. nih.gov These tracers are taken up by cells and phosphorylated by thymidine kinase 1 (TK-1), an enzyme whose activity is elevated during the S-phase of the cell cycle. nih.gov This process effectively traps the radiotracer within proliferating cells, allowing for their visualization. nih.govsnmjournals.org

While [¹⁸F]FLT is a commonly used PET tracer for proliferation imaging, research has explored other analogs. nih.gov For instance, [¹¹C]AZT has been developed and evaluated for its potential in visualizing tumors in vivo. springermedizin.de Studies comparing different radiotracers are ongoing to determine the optimal agent for monitoring tumor treatment response. snmjournals.org The development of PET probes for human thymidine kinases is also an active area of research, with the aim of creating more potent and selective imaging agents. snmjournals.org

Single-Photon Emission Computed Tomography (SPECT) for Tissue Proliferation Assessment

SPECT imaging, utilizing gamma-emitting radioisotopes like I-123 and I-131, offers another avenue for assessing tissue proliferation. oup.com The goal is to develop metabolically stable iodinated nucleosides that can serve as effective proliferation-imaging agents for SPECT. nih.govresearchgate.net

One such candidate is radioiodine-labeled 5-iodo-4'-thio-2'-deoxyuridine (ITdU). nih.govresearchgate.net Studies have also investigated various 5-iodonucleoside analogs to identify the most suitable candidates for tissue proliferation imaging with SPECT. nih.gov For example, radioiodinated 5-iodo-6-[(2-iminoimidazolidinyl)methyl]uracil (IIMU) has been evaluated as a potential SPECT tracer for imaging the expression of thymidine phosphorylase, an enzyme associated with angiogenesis. researchgate.net

| Imaging Modality | Radiotracer Example | Application | Key Findings |

| PET | [¹⁸F]FLT, [¹¹C]AZT | Imaging tumor cell proliferation. nih.govspringermedizin.de | Uptake correlates with TK-1 activity and S-phase cell cycle. nih.gov |

| SPECT | [¹²⁵I]ITdU, [¹²³I]IIMU | Assessing tissue proliferation and enzyme expression. nih.govresearchgate.netresearchgate.net | ITdU shows potential as a proliferation-imaging agent. nih.govresearchgate.net IIMU may be suitable for imaging thymidine phosphorylase expression. researchgate.net |

Biological Evaluation of Radiolabeled Probes

The biological evaluation of these radiolabeled probes is essential to determine their efficacy and specificity as imaging agents. This involves in vitro studies to assess their interaction with key enzymes and cellular uptake, as well as in vivo studies to examine their biodistribution.

Several studies have focused on the biological evaluation of new radioiodinated pyrimidine nucleosides. snmjournals.org For example, the phosphorylation by human thymidine kinase 1 (hTK1), stability against human thymidine phosphorylase (hTP), and serum stability are critical parameters that are investigated. snmjournals.org

In one study, five different 5-iodonucleoside analogs were labeled with I-125 and evaluated. nih.gov The results showed that the in vitro cell uptake and in vivo proliferation-selective uptake of each nucleoside were largely dependent on its potential as a substrate for TK₁. nih.gov Specifically, [¹²⁵I]FIAU demonstrated a significant phosphorylation potential, whereas [¹²⁵I]FITAU and [¹²⁵I]IMBAU did not show distinct TK₁-dependent cell uptake. nih.gov

Another study focused on 5-iodo-4'-thio-2'-deoxyuridine (ITdU), which was found to be effectively phosphorylated by cytosolic nucleoside kinases and specifically incorporated into thymidine kinase-expressing cells. nih.govresearchgate.net Importantly, [¹²⁵I]ITdU showed higher resistance to phosphorolytic cleavage by thymidine phosphorylase compared to [¹²⁵I]IUdR, indicating better in vivo stability. nih.govresearchgate.net Biodistribution studies revealed that [¹²⁵I]ITdU had a significantly higher uptake in proliferating organs like the thymus and spleen compared to non-proliferating organs. nih.govresearchgate.netsnmjournals.org

| Compound | Key Biological Finding | Reference |

| [¹²⁵I]FIAU | Expressed 16% of the phosphorylation potential of [¹²⁵I]IUdR. | nih.gov |

| [¹²⁵I]FITAU | Showed reduced phosphorylation potential compared to [¹²⁵I]IUdR. | nih.gov |

| [¹²⁵I]IMBAU | Did not show any phosphorylation by TK₁. | nih.gov |

| [¹²⁵I]ITdU | Effectively phosphorylated and incorporated into DNA; showed higher resistance to thymidine phosphorylase than [¹²⁵I]IUdR. | nih.govresearchgate.net |

| 3-(E)-[I-131]-allylthymidine (3-IAT) | Efficiently phosphorylated by hTK1, stable against hTP, and showed uptake in HL60 cells. | snmjournals.org |

In Vitro Cellular Uptake and Retention Studies

The efficacy of a radiolabeled nucleoside analog as an imaging agent is initially assessed through in vitro studies, which measure its uptake and retention within cancer cells. These studies are crucial for understanding the compound's potential as a substrate for the enzymes involved in the DNA synthesis pathway, particularly thymidine kinase 1 (TK1), which is upregulated in proliferating cells.

One key analog, 5-[¹²⁵I]iodo-4'-thio-2'-deoxyuridine ([¹²⁵I]ITdU), has demonstrated promising characteristics in vitro. snmjournals.org It is effectively phosphorylated by cytosolic nucleoside kinases and shows specific incorporation into thymidine kinase-expressing cells. snmjournals.org In a comparative study, the uptake of [¹²⁵I]ITdU was found to be thymidine kinase-dependent. snmjournals.org Furthermore, metabolism studies within the cell revealed that [¹²⁵I]ITdU is efficiently and specifically incorporated into the DNA fraction, with over 90% of the radioactivity found in the DNA after 60 minutes. snmjournals.org This indicates that [¹²⁵I]ITdU behaves as an ideal marker for DNA synthesis, similar to the well-known 5-[¹²⁵I]iodo-2'-deoxyuridine (IUdR). snmjournals.org

The modification of the sugar moiety in thymidine analogs can significantly impact their cellular uptake. For instance, replacing the ring oxygen with sulfur to create 4'-thio-2'-deoxyuridine derivatives has been explored to enhance metabolic stability. nih.gov While these modifications can confer resistance to enzymatic degradation, they have also been shown to reduce phosphorylation by thymidine kinase 1 and decrease cellular uptake in some tumor cell lines. nih.gov

Another analog, 3'-O-(3-Benzenesulfonylfuroxan-4-yl)-5-[¹²⁵I]iodo-2'-deoxyuridine, was investigated for its dual role as a nitric oxide donor and a cytotoxic agent. However, its uptake by murine tumor cells in vitro was low, with only a very small fraction of the total uptake being incorporated into the DNA. nih.gov

The following table summarizes the in vitro uptake of various radiolabeled this compound analogs in different cell lines.

| Compound | Cell Line | Uptake | Key Findings |

| 5-[¹²⁵I]iodo-4'-thio-2'-deoxyuridine ([¹²⁵I]ITdU) | L-M (TK+) | Thymidine kinase-dependent | Effectively phosphorylated and incorporated into DNA (>90% at 60 min). snmjournals.org |

| 5-[¹²⁵I]iodo-1-(4-thio-β-D-arabinofuranosyl)uracil ([¹²⁵I]ITAU) | L-M (TK+) | Slight thymidine kinase-dependent | Not remarkably phosphorylated or incorporated into cells. snmjournals.org |

| 3'-O-(3-Benzenesulfonylfuroxan-4-yl)-5-[¹²⁵I]iodo-2'-deoxyuridine | KBALB, KBALB-STK | Low (approx. 17 fmol/µg protein over 2h) | Minimal incorporation into DNA fraction (approx. 0.3%). nih.gov |

In Vivo Biodistribution and Selectivity in Proliferating Tissues

Following promising in vitro results, the biodistribution of radiolabeled nucleoside analogs is evaluated in vivo, typically in animal models bearing tumors. These studies are essential to determine the agent's ability to selectively accumulate in rapidly proliferating tissues, such as tumors, while clearing from non-target organs. This selectivity is critical for obtaining high-contrast images that can accurately delineate cancerous lesions.

Studies with [¹²⁵I]ITdU have shown a significantly higher uptake in proliferating organs like the thymus, spleen, small intestine, and bone compared to non-proliferating tissues such as the brain, muscle, liver, and lung. snmjournals.org This distribution pattern is indicative of its potential as a proliferation-imaging agent. snmjournals.org The in vivo stability of the radioiodine on [¹²⁵I]ITdU was also found to be better than that of [¹²⁵I]IUdR. snmjournals.org

In contrast, [¹²⁵I]ITAU, which showed poor uptake in vitro, did not exhibit significant accumulation in proliferating organs in vivo. snmjournals.org This highlights the predictive value of in vitro uptake studies for in vivo performance.

The biodistribution of another analog, 3'-O-(3-Benzenesulfonylfuroxan-4-yl)-5-[¹²⁵I]iodo-2'-deoxyuridine, was also assessed in a murine tumor model. The highest uptake was observed in the liver, kidney, intestine, and tumor. nih.gov However, the tumor-to-blood ratio, a key indicator of imaging potential, was modest. nih.gov Encouragingly, low uptake in the thyroid and stomach suggested minimal in vivo deiodination. nih.gov

The table below presents a summary of the in vivo biodistribution data for selected radiolabeled this compound analogs.

| Compound | Animal Model | High Uptake Tissues | Low Uptake Tissues | Key Findings |

| 5-[¹²⁵I]iodo-4'-thio-2'-deoxyuridine ([¹²⁵I]ITdU) | Mice | Thymus, spleen, small intestine, bone, tumor | Brain, muscle, liver, lung | Selective accumulation in proliferating tissues; better in vivo stability than [¹²⁵I]IUdR. snmjournals.org |

| 5-[¹²⁵I]iodo-1-(4-thio-β-D-arabinofuranosyl)uracil ([¹²⁵I]ITAU) | Mice | No significant uptake in proliferating organs | - | Correlates with poor in vitro uptake. snmjournals.org |

| 3'-O-(3-Benzenesulfonylfuroxan-4-yl)-5-[¹²⁵I]iodo-2'-deoxyuridine | Mice (EMT-6) | Liver, kidney, intestine, tumor | Thyroid, stomach | Modest tumor-to-blood ratio; minimal in vivo deiodination. nih.gov |

Metabolic Stability of Radiolabeled Nucleosides in Biological Systems

A critical factor for the successful application of radiolabeled nucleosides in imaging is their metabolic stability. Rapid degradation in the body can lead to the formation of radiolabeled metabolites that may not be specific for proliferating tissues, resulting in poor image quality and inaccurate quantification of cell proliferation. The primary metabolic pathway for many nucleoside analogs is the cleavage of the N-glycosidic bond by thymidine phosphorylase (TP).

Efforts to improve metabolic stability have focused on modifying the chemical structure of the nucleoside. The introduction of a sulfur atom at the 4'-position of the sugar ring, as in [¹²⁵I]ITdU, has been shown to confer high resistance to phosphorolytic cleavage by recombinant thymidine phosphorylase. snmjournals.orgresearchgate.net This enhanced stability is a significant advantage over [¹²⁵I]IUdR, which is more susceptible to degradation. snmjournals.orgresearchgate.net Similarly, [¹²⁵I]ITAU also demonstrated increased resistance to this enzymatic cleavage. snmjournals.org

Other modifications, such as the introduction of a fluorine atom at the C-2' position of the sugar moiety, as seen in analogs like 1-(2-deoxy-2-fluoroarabinofuranosyl)-5-iodo-uracil (FIAU) and 1-(2-deoxy-2-fluororibo-furanosyl)-5-iodouracil (FIRU), also result in molecules that are resistant to phosphorolysis. scielo.br

In a study comparing several 5-iodonucleosides, it was found that five of the six tested compounds, including those with 4'-thio and 2'-fluoro modifications, were stable against C-N glycoside degradation induced by recombinant thymidine phosphorylase. nih.gov The exception was [¹²⁵I]IUdR, which was not stable against such degradation. nih.gov

The metabolic stability of these analogs is summarized in the table below.

| Compound | Enzyme System | Stability | Key Findings |

| 5-[¹²⁵I]iodo-4'-thio-2'-deoxyuridine ([¹²⁵I]ITdU) | Recombinant Thymidine Phosphorylase | High resistance to phosphorolytic cleavage | More stable than [¹²⁵I]IUdR. snmjournals.orgresearchgate.net |

| 5-[¹²⁵I]iodo-1-(4-thio-β-D-arabinofuranosyl)uracil ([¹²⁵I]ITAU) | Recombinant Thymidine Phosphorylase | High resistance to phosphorolytic cleavage | Shows enhanced stability against enzymatic degradation. snmjournals.org |

| 5-[¹²⁵I]iodo-2'-deoxyuridine ([¹²⁵I]IUdR) | Recombinant Thymidine Phosphorylase | Susceptible to degradation | Undergoes cleavage of the C-N glycosidic bond. nih.gov |

| 1-(2-deoxy-2-fluoroarabinofuranosyl)-5-iodo-uracil (FIAU) | In vivo | Resistant to phosphorolysis | The 2'-fluoro substitution enhances metabolic stability. scielo.br |

| 1-(2-deoxy-2-fluororibo-furanosyl)-5-iodouracil (FIRU) | In vivo | Resistant to phosphorolysis | The 2'-fluoro substitution enhances metabolic stability. scielo.br |

| 3'-O-(3-Benzenesulfonylfuroxan-4-yl)-5-[¹²⁵I]iodo-2'-deoxyuridine | In vitro and in vivo | Resistant to deiodination | Degraded rapidly during in vitro tests, but showed minimal deiodination under both in vitro and in vivo conditions. nih.gov |

Advanced Research Directions and Future Perspectives

Synergistic Therapeutic Combinations with 5'-Iodo-5'-deoxythymidine

To amplify the therapeutic potential of this compound, researchers are exploring its use in combination with other anticancer agents and modalities. The primary goal is to create a synergistic effect, where the combined outcome is greater than the sum of the individual effects.

One major area of investigation is its use as a radiosensitizer. mdpi.com Preclinical studies have shown that combining this compound with radiation therapy leads to enhanced cancer cell killing. nih.govresearchgate.net For instance, in a rat glioma model, the combination of intra-cerebral ventricular infusion of the compound with radiation resulted in a marked survival advantage compared to either treatment alone. nih.gov This synergy is attributed to the incorporation of the high-Z iodine atom into DNA, which increases the absorption of X-rays and generates Auger electrons, leading to localized DNA damage. core.ac.uk Studies with synchrotron X-rays have further explored this, demonstrating significant enhancement in killing glioblastoma cells when combined with this compound and methotrexate. core.ac.ukresearchgate.net

Combination with other chemotherapeutic agents is also a promising strategy. Research has shown a synergistic effect when radiolabeled this compound ([¹²⁵I]IdUrd) is combined with the thymidylate synthase inhibitor, Thymitaq. nih.gov This combination led to improved DNA incorporation of the analog and a superior therapeutic effect in hepatoma models. nih.gov Similarly, combining it with 5-fluorouracil (B62378) (FUra) has been explored in Phase I trials for hepatic metastases, establishing tolerated doses for the combination. nih.gov The interaction with other antiviral agents like adenine (B156593) arabinoside and phosphonoacetic acid has also been assessed against herpes simplex virus. nih.gov

| Combination Agent/Modality | Therapeutic Area | Key Research Finding | Citation |

| Radiation Therapy | Glioma | Marked survival advantage in rat models when combined with intracerebral infusion. | nih.gov |

| Synchrotron Stereotactic Radiation | Glioma | Combination did not significantly improve survival over radiation alone in one study, but another showed significant synergy with methotrexate. | core.ac.ukresearchgate.net |

| Thymitaq (Thymidylate Synthase Inhibitor) | Hepatoma | Synergistic effect on clonogenic survival and a dose-dependent increase in DNA incorporation of [¹²⁵I]IdUrd. | nih.gov |

| 5-Fluorouracil (FUra) | Hepatic Malignancy | A Phase I trial established the maximum tolerated dose for the combination delivered via hepatic artery infusion. | nih.gov |

| Methotrexate (MTX) | Neoplastic Meningitis, Brain Cancer | Shown to increase the incorporation of the analog into cells and demonstrated high efficacy in chemo-radiation therapy. | researchgate.netresearchgate.net |

| Hyperthermia | Glioblastoma | Polymeric-coated magnetic nanoparticles loaded with the compound acted as a radio-thermo-sensitizing agent, enhancing cytotoxic effects. | nih.gov |

Novel Delivery Systems for Enhanced Specificity

A significant limitation of many chemotherapeutic agents, including this compound, is the lack of specificity for target tissues, leading to systemic toxicity. Novel drug delivery systems (DDS) are being developed to overcome this challenge by ensuring the drug is released in a controlled manner at the desired site. rsc.orgopenmedicinalchemistryjournal.com